molecular formula C2H4FNO2 B8542301 2-Fluoro-N-hydroxyacetamide CAS No. 760-29-2

2-Fluoro-N-hydroxyacetamide

Cat. No.: B8542301
CAS No.: 760-29-2
M. Wt: 93.06 g/mol
InChI Key: GQFPLPPFSVHUOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-N-hydroxyacetamide, also known as fluoroacetohydroxamic acid, is a fluorinated organic compound with the molecular formula C₂H₄FNO₂ and a molecular weight of 93.06 g/mol . This chemical belongs to the class of hydroxamic acids, which are of significant interest in medicinal chemistry and biochemistry research due to their metal-chelating properties and potential as enzyme inhibitors. The compound serves as a key precursor or structural motif in the synthesis of more complex molecules. For instance, it is the core acetohydroxamic acid moiety in advanced research compounds like Fladrafinil (CRL-40,941), a wakefulness-promoting agent that is a derivative of adrafinil . As such, this compound provides a valuable building block for researchers investigating the structure-activity relationships of psychoactive compounds and their pharmacokinetics . Its mechanism of action, when incorporated into larger structures, is often attributed to interactions with neurotransmitter systems, particularly as a dopamine reuptake inhibitor . Researchers utilize this compound strictly in vitro to explore these pathways and develop novel biochemical tools. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

760-29-2

Molecular Formula

C2H4FNO2

Molecular Weight

93.06 g/mol

IUPAC Name

2-fluoro-N-hydroxyacetamide

InChI

InChI=1S/C2H4FNO2/c3-1-2(5)4-6/h6H,1H2,(H,4,5)

InChI Key

GQFPLPPFSVHUOV-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)NO)F

Origin of Product

United States

Synthetic Methodologies and Chemical Synthesis Strategies

Established Synthetic Pathways for N-Hydroxyacetamide Scaffolds

The synthesis of the N-hydroxyacetamide backbone relies on robust and well-documented chemical reactions. These methods are frequently employed as the basis for producing more complex, functionalized derivatives.

Amide-coupling reactions represent a cornerstone for the synthesis of hydroxamic acids from carboxylic acids and hydroxylamine (B1172632) or its derivatives. nih.govwikipedia.org This approach is widely adapted for creating fluorinated analogues. The process typically involves the activation of a carboxylic acid, which is then reacted with the hydroxylamine component.

Several coupling reagents are effective in facilitating this transformation. For instance, the combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) with additives like (dimethylamino)pyridine (DMAP) or the use of hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) with a base such as N,N-diisopropylethylamine (DIPEA) are common strategies. mdpi.com These methods have been successfully used to prepare amide intermediates in the synthesis of fluorinated 2-aminobenzamides and other related structures. mdpi.com The choice of solvent is also crucial, with dimethylformamide (DMF) often being optimal for these amide-forming reactions. mdpi.com

A two-step procedure is also common, starting with the conversion of a fluoro-containing carboxylic acid into its more reactive acyl chloride form using a reagent like thionyl chloride (SOCl₂). mdpi.com This intermediate then readily reacts with an appropriate amine to form the desired amide bond, providing a straightforward pathway to fluorinated amides and subsequent hydroxamic acids. mdpi.com

Table 1: Common Coupling Reagents in Amide Synthesis

Reagent/System Description
EDCI / DMAP A carbodiimide-based system frequently used for mild amide bond formation. mdpi.com
HATU / DIPEA An aminium-based coupling reagent known for high efficiency and suppression of side reactions. mdpi.com
Thionyl Chloride (SOCl₂) Used to convert carboxylic acids to acyl chlorides, a highly reactive intermediate for amidation. mdpi.com

Reductive amination provides a powerful method for synthesizing amines by converting a carbonyl group (from an aldehyde or ketone) into an amine via an imine intermediate. wikipedia.org The process begins with the reaction of a carbonyl compound with an amine to form an imine, which is subsequently reduced to the target amine using a reducing agent. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), with NaBH₃CN being particularly effective at selectively reducing imines in the presence of aldehydes. masterorganicchemistry.comorganic-chemistry.org This methodology is fundamental in creating the C-N bonds necessary for the N-hydroxyacetamide scaffold.

Alkylation, the transfer of an alkyl group, is another foundational technique. While direct alkylation of amines can sometimes be difficult to control, it can be employed in specific contexts to build up the desired molecular framework. masterorganicchemistry.com In the context of N-hydroxyacetamide synthesis, these reactions can be used to introduce specific alkyl groups onto the nitrogen or other parts of the molecule.

The introduction of fluorine into organic molecules requires specialized reagents due to the high reactivity of elemental fluorine. Electrophilic fluorinating reagents are commonly used as they provide a source of "F⁺" and are generally safer and more selective than gaseous fluorine.

Prominent among these are N-fluoro-benzenesulfonimide (NFSI) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.govmdpi.com These reagents have been successfully applied in the fluorination of various organic substrates, including amides and their precursors. nih.govrsc.orgrsc.orgresearchgate.net For example, Selectfluor has been used for the C5-regioselective C–H fluorination of 8-aminoquinoline (B160924) amides under metal-free conditions. rsc.orgrsc.org Similarly, NFSI is effective for the C7-regioselective fluorination of benzotriazole (B28993) amide derivatives. researchgate.net

Other reagents, such as Deoxo-Fluor, are versatile for converting alcohols to alkyl fluorides and can also be used to generate acyl fluorides from carboxylic acids, which can then undergo amide coupling. organic-chemistry.org The choice of reagent and reaction conditions—including solvent, temperature, and the presence of catalysts or additives—is critical for achieving the desired fluorination outcome with high yield and selectivity. acs.orgnih.gov

Table 2: Key Electrophilic Fluorinating Reagents

Reagent Chemical Name Common Applications
Selectfluor 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) Regioselective C-H fluorination of amides and other electron-rich systems. nih.govrsc.orgrsc.org
NFSI N-fluorobenzenesulfonimide Electrophilic fluorination of enamides, amides, and carbanions. nih.govmdpi.comresearchgate.net

Targeted Fluorination Strategies

Achieving the precise placement of fluorine within a molecule is a key challenge in organofluorine chemistry. The synthesis of 2-Fluoro-N-hydroxyacetamide requires a strategy that specifically fluorinates the acetyl group at the alpha position.

Synthetic methods allow for the introduction of both single fluorine atoms (monofluoroalkyl groups) and multiple fluorine atoms (e.g., trifluoromethyl or perfluoroalkyl chains). A one-pot method has been developed for the N-perfluoroalkylation of nitrosoarenes, which proceeds through a labile N-perfluoroalkylated hydroxylamine intermediate. acs.orgnih.govacs.org By carefully selecting additives, this intermediate can be converted into fluorinated hydroxamic acids or amides. acs.orgnih.gov For example, acidic reductive conditions using zinc and hydrochloric acid can lead to the formation of the corresponding amide. acs.orgnih.gov

The synthesis of monofluoroalkyl groups often involves the use of electrophilic fluorinating agents on a suitable precursor. For example, α-fluoro azaaryl acetamides can serve as α-fluoroenolate precursors in reactions to form products with adjacent stereogenic pairs, including a tertiary alkyl fluoride. mdpi.com

Regioselectivity—the control over which position on a molecule reacts—is paramount in synthesizing specifically substituted compounds like this compound. Significant progress has been made in directing fluorination to a specific carbon atom.

One notable strategy involves using a directing group on the substrate to guide the fluorinating reagent to a particular C-H bond. For instance, the 8-aminoquinoline group can direct the C5-fluorination of an attached aromatic ring using Selectfluor as the fluorine source. rsc.orgrsc.org This reaction proceeds efficiently under metal-free conditions, often using an additive like acetic acid. rsc.orgrsc.org Similarly, the benzotriazole group can direct the C7-fluorination of its aromatic system using NFSI. researchgate.net

Another approach involves the fluorination of chiral enamides, where the reaction occurs exclusively at the electron-rich double bond. nih.gov Using reagents like Selectfluor or NFSI, this method leads to the formation of α-fluoro-imides with high regioselectivity and stereoselectivity. nih.gov Such precise control is essential for the synthesis of complex fluorinated molecules where the position of the fluorine atom dictates its biological or material properties.

Table 3: Examples of Regioselective Fluorination

Substrate Type Reagent Position of Fluorination Key Conditions Reference(s)
8-Aminoquinoline Amides Selectfluor C5 of the quinoline (B57606) ring Acetic acid (additive), metal-free rsc.orgrsc.org
Benzotriazole Amides NFSI C7 of the benzotriazole ring Metal-free, radical process researchgate.net

Advanced Synthetic Techniques for Complex Derivatives

The synthesis of complex molecules often requires innovative methods to achieve desired structures and functionalities. These can include multi-step reactions and the use of specialized reagents and conditions.

One advanced approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can accelerate reaction rates and improve yields. For instance, the synthesis of fluorinated analogues of zolpidem has been achieved using a three-step process employing microwave irradiation. mdpi.com In one step, a derivative is synthesized by reacting a substituted imidazo[1,2-a]pyridine (B132010) with N,N-dimethyl-2-oxoacetamide in the presence of acetic acid and toluene (B28343) under microwave irradiation at 65 °C. mdpi.com This highlights the utility of microwave chemistry in constructing complex heterocyclic systems that could be analogous to derivatives of this compound.

Another advanced strategy is the use of biocatalysis, which employs enzymes to perform chemical transformations. This method offers high selectivity and milder reaction conditions compared to traditional chemical synthesis. For example, 2-fluoro-3-hydroxypropionic acid has been synthesized from 2-fluoromalonic acid using engineered E. coli cells that co-express specific enzymes. nih.gov This biocatalytic approach provides a more environmentally friendly route to fluorinated compounds. nih.gov

The development of tandem reactions, where multiple bond-forming events occur in a single pot, represents another sophisticated synthetic strategy. A two-step tandem reaction has been developed to prepare hydroxamic acids directly from alcohols. This method involves the use of N-hydroxysuccinimide and iodobenzene (B50100) diacetate, followed by the addition of hydroxylamine. rsc.org

Furthermore, copper-catalyzed coupling reactions, such as the Ullmann condensation, are instrumental in forming C-N bonds. Advanced methodologies like ultrasonic irradiation have been employed to enhance these reactions, leading to higher yields and shorter reaction times for the synthesis of N-aryl anthranilic acid derivatives. ekb.eg

Characterization Methodologies in Synthetic Organic Chemistry

The structural confirmation and purity assessment of newly synthesized compounds like this compound and its derivatives are established through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone for structure elucidation.

¹H NMR provides information about the number and environment of hydrogen atoms. For a derivative, 2-(2-fluoro-9-oxoacridin-10(9H)-yl)-N-hydroxyacetamide, characteristic signals appear at 11.04 ppm (s, 1H), 9.14 ppm (br. s., 1H), and 5.14 ppm (s, 2H), corresponding to the hydroxyl, amide, and methylene (B1212753) protons, respectively. sciforum.net

¹³C NMR reveals the carbon framework of the molecule. In the same derivative, key carbon signals are observed at 176.5 ppm (amide carbonyl), 164.5 ppm, and 47.6 ppm (methylene carbon). sciforum.net

¹⁹F NMR is particularly important for fluorinated compounds, providing direct information about the fluorine atoms in the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can confirm the molecular formula with high accuracy. For example, the mass spectrum of 2-(2-fluoro-9-oxoacridin-10(9H)-yl)-N-hydroxyacetamide shows a molecular ion peak [M+] at m/z 287. sciforum.net

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule. In 2-(2-fluoro-9-oxoacridin-10(9H)-yl)-N-hydroxyacetamide, characteristic absorption bands are observed at 3213 cm⁻¹ (N-H amide), 1669 cm⁻¹ (C=O amide), and 1616 cm⁻¹ (C-N aromatic). sciforum.net

X-ray Crystallography provides the definitive three-dimensional structure of a crystalline compound, confirming connectivity and stereochemistry.

Elemental Analysis determines the percentage composition of elements (C, H, N) in a compound, which can be compared to the theoretical values calculated from the molecular formula to establish purity. sciforum.net

The following table summarizes the key characterization data for a representative derivative:

Technique Compound: 2-(2-fluoro-9-oxoacridin-10(9H)-yl)-N-hydroxyacetamide
Melting Point 218–220 °C sciforum.net
¹H NMR (DMSO-d₆, 600 MHz) δ 11.04 (s, 1H), 9.14 (br. s., 1H), 8.34 (dd, J = 8.0, 1.5 Hz, 1H), 7.98 (dd, J = 8.7, 2.3 Hz, 1H), 7.83 (td, J = 7.8, 1.6 Hz, 1H), 7.73–7.77 (m, 2H), 7.66 (d, J = 8.7 Hz, 1H), 7.36 (t, J = 7.4 Hz, 1H), 5.14 (s, 2H) sciforum.net
¹³C NMR (DMSO-d₆, 151 MHz) δ 176.5, 164.5, 158.4, 156.8, 142.8, 139.8, 134.7, 127.0, 122.8, 122.2, 121.4, 119.4, 116.4, 110.8, 47.6 sciforum.net
FT-IR (KBr, cm⁻¹) 3213 (N-H amide), 1669 (C=O amide), 1616 (C-N Ar) sciforum.net
Mass Spec. (EI-MS) m/z 287 [M+] sciforum.net

Biological Activity and Enzymatic Modulation

Enzyme Inhibition Profiles

The primary mechanism of action for N-hydroxyacetamide derivatives is often the inhibition of metalloenzymes, where the hydroxamate moiety acts as a key metal-binding group.

Histone Deacetylase (HDAC) Inhibition by Fluorinated Hydroxamates

The hydroxamic acid functional group is a well-established zinc-binding group (ZBG) and a cornerstone of many potent histone deacetylase inhibitors (HDACis). researchgate.netnih.govtjpr.org HDACs are a class of zinc-dependent enzymes that play a critical role in gene expression regulation. mdpi.com The general structure of hydroxamate-based HDACis consists of the ZBG, a linker region, and a "cap" group that interacts with the enzyme surface. mdpi.com

Fluorination is a common medicinal chemistry strategy to enhance the potency and selectivity of HDAC inhibitors. researchgate.netnih.govmdpi.com Introducing fluorine can alter physicochemical properties like lipophilicity and electronic character, which can lead to improved interactions within the enzyme's active site. researchgate.netnih.gov Hydroxamic acids are among the most extensively studied classes of HDACis, with several fluorinated versions developed to optimize their biological activity. nih.gov

Isoform Selectivity Studies of HDAC Inhibitors

The human HDAC family comprises 18 isoforms, and achieving selectivity for a specific isoform is a major goal in drug development to maximize efficacy and minimize side effects. mdpi.comnih.gov While the zinc-binding active site is highly conserved across many HDACs, structural differences on the rim of the active site can be exploited to achieve selectivity. nih.gov

Fluorination has been shown to subtly, and sometimes significantly, alter the isoform selectivity of HDAC inhibitors. nih.govmdpi.com For instance, studies on benzohydroxamate-based inhibitors have shown that fluorination can enhance selectivity for HDAC6 over HDAC1, not by increasing potency for HDAC6, but by reducing activity against HDAC1. nih.gov The substitution pattern on the inhibitor's core structure is crucial for determining which isoform is targeted. researchgate.netnih.gov In some peptoid-based inhibitors, linker fluorination was found to have a beneficial effect on HDAC6 inhibition and selectivity. nih.gov However, modifying the central linker of an inhibitor with fluorine does not always lead to dramatic changes in selectivity and can be challenging for isoforms with narrow substrate tunnels like HDAC1-3. mdpi.com

CompoundHDAC1 IC₅₀ (µM)HDAC6 IC₅₀ (µM)Selectivity (HDAC1/HDAC6)Reference
Givinostat (Non-fluorinated)0.0350.0142.5 nih.gov
Fluorinated Givinostat Analog0.0210.00826.0 nih.gov
Compound 10p (Fluorinated)4.200.042100 nih.gov
Tubastatin A>200.015>1333 acs.org
Comparative Analysis with Non-Fluorinated Analogs

Direct comparisons between fluorinated HDAC inhibitors and their non-fluorinated parent compounds consistently demonstrate the significant impact of fluorine substitution. The introduction of fluorine can increase potency, and in many cases, it enhances selectivity toward specific HDAC isoforms. mdpi.comnih.gov

In one study, a series of vorinostat (B1683920) analogues containing a 1,2-difluoroethylene (B154328) unit (a bioisostere) were compared to their non-fluorinated ethyl counterparts. mdpi.comnih.gov The key findings from this comparative analysis were:

HDAC1 Inhibition : All eight fluorinated compounds tested were more potent against HDAC1 than their corresponding non-fluorinated ethyl derivatives. mdpi.com

HDAC6 Inhibition : Six of the eight fluorinated compounds were more active against HDAC6 than the non-fluorinated versions. mdpi.com

Another study comparing fluorinated and non-fluorinated peptoid-based inhibitors found that linker fluorination led to decreased HDAC1 inhibition while maintaining or increasing activity against HDAC6, resulting in a tripling of selectivity for HDAC6. nih.gov

Compound PairTargetNon-Fluorinated IC₅₀ (µM)Fluorinated IC₅₀ (µM)Change in PotencyReference
DDK115 vs. 10aHDAC10.2490.310Decreased nih.gov
HDAC60.0400.020Increased
DDK137 vs. 10hHDAC10.0050.013Decreased nih.gov
HDAC60.0110.010Similar

Inhibition of Other Metalloenzymes

The hydroxamic acid moiety is a versatile metal-binding pharmacophore and is not exclusive to HDACs. acs.orgescholarship.org Consequently, hydroxamic acid derivatives can inhibit other zinc-containing metalloenzymes. researchgate.net This class of enzymes includes matrix metalloproteinases (MMPs), tyrosinase, and carboxypeptidases. acs.orgresearchgate.netnih.gov

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix. Many MMP inhibitors utilize a hydroxamic acid group to chelate the active site Zn(II) ion in a bidentate fashion, blocking catalytic activity. acs.orgescholarship.org However, potent HDAC inhibitors like SAHA (vorinostat) have been shown to be only weak inhibitors of MMPs, suggesting that selectivity can be achieved through the rest of the inhibitor's structure. nih.gov

Carboxypeptidase A: Research into the inhibition of carboxypeptidase A has specifically investigated hydroxamic acids with various acyl groups, including a fluoroacetyl (FCH2CO) group, which is structurally analogous to the core of 2-Fluoro-N-hydroxyacetamide. acs.org These compounds were found to be micromolar competitive inhibitors, with their binding effectiveness dependent on pH and the pKa of the hydroxamic acid. acs.org

Tyrosinase: Tyrosinase is a dicopper-containing enzyme central to melanin (B1238610) synthesis. Hydroxamate-containing molecules, including HDAC inhibitors, have been shown to be potent tyrosinase inhibitors by interacting with the copper atoms in the active site. nih.gov

Glycosidase Inhibition via Mechanism-Based Approaches

A distinct area of enzyme inhibition involves fluorinated carbohydrates targeting glycosidases. mdpi.com Glycosidases are enzymes that hydrolyze glycosidic bonds and are crucial in many biological processes. oup.com A specific class of mechanism-based inhibitors, 2-deoxy-2-fluoro-glycosyl fluorides, have been developed for these enzymes. nih.govresearchgate.net

The mechanism relies on the enzyme's catalytic cycle. oup.com The inhibitor, mimicking the natural substrate, enters the active site. The presence of the highly electronegative fluorine atom at the C-2 position destabilizes the transition state and dramatically slows the rate of hydrolysis of a covalent glycosyl-enzyme intermediate. mdpi.comnih.gov This leads to the accumulation of the trapped intermediate, effectively inactivating the enzyme. researchgate.net This approach has been used to inactivate a variety of glycosidases with high specificity. nih.govubc.ca While this compound contains fluorine, its structure does not fit the 2-deoxy-2-fluoro-glycoside template required for this specific mechanism of glycosidase inhibition.

Modulation of Biological Pathways

By inhibiting enzymes like HDACs, compounds containing the N-hydroxyacetamide motif can modulate complex biological pathways. HDAC inhibitors are known to cause the accumulation of acetylated histones, leading to a more open chromatin structure that can reactivate the expression of tumor suppressor genes. tjpr.orgmdpi.com This activity translates into the modulation of several key cancer-related pathways:

Cell Cycle Arrest and Apoptosis: HDAC inhibitors can induce cell cycle arrest, inhibit cell growth, and trigger programmed cell death (apoptosis) in tumor cells. tjpr.org

DNA Damage Response: Some HDACis have been shown to induce DNA double-strand breaks. While normal cells can often repair this damage, cancer cells are less able to do so, leading to selective cancer cell death.

Furthermore, the incorporation of fluorine into molecules can grant them the ability to modulate other signaling pathways. For example, certain complex fluorinated compounds have been shown to act as modulators of the cGAS-STING pathway, which is a critical component of the innate immune system responsible for detecting cytoplasmic DNA and triggering an interferon response. nih.gov This highlights the broad potential for fluorinated molecules to interact with diverse biological systems.

Influence on Gene Expression and Chromatin Remodeling

This compound functions as a histone deacetylase (HDAC) inhibitor. nih.govmdpi.com HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histone proteins. nih.govbyjus.comtulane.edu This deacetylation process leads to a more condensed chromatin structure, which restricts the access of transcription factors to DNA and generally results in gene repression. byjus.comtulane.edunih.gov

By inhibiting HDACs, this compound promotes histone hyperacetylation. naun.org The addition of acetyl groups neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. byjus.comembopress.org This leads to a more relaxed, "open" chromatin structure, making DNA more accessible for transcription. nih.govembopress.org Consequently, the expression of certain genes is upregulated. mdpi.comnaun.org A key target gene that is often upregulated following HDAC inhibition is the gene encoding for the p21 protein, a cyclin-dependent kinase inhibitor. naun.orgfrontiersin.org Increased p21 expression can lead to cell cycle arrest. mdpi.comnaun.org

The process of chromatin remodeling is essential for regulating gene expression. elifesciences.orgfrontiersin.org HDAC inhibitors like this compound are part of a class of compounds that modulate this process by altering the acetylation state of histones, thereby influencing which genes are turned on or off. researchgate.netembopress.org This epigenetic regulation is a critical component of cellular function and differentiation. nih.govtulane.edu

Table 1: Impact of HDAC Inhibition on Chromatin and Gene Expression

ProcessEffect of HDAC InhibitionConsequence
Histone Acetylation IncreasedNeutralization of positive histone charge, weakening histone-DNA interaction. byjus.comembopress.org
Chromatin Structure Becomes more relaxed and open. nih.govIncreased accessibility of DNA to transcription machinery. tulane.edu
Gene Expression Upregulation of specific genes (e.g., p21). naun.orgAltered cellular processes like cell cycle progression. mdpi.com

Impact on Cellular Processes and Physiology

The enzymatic inhibition of histone deacetylases (HDACs) by this compound triggers significant changes in cellular processes, primarily by altering gene expression patterns. mdpi.com The resulting hyperacetylation of histones and non-histone proteins can induce cell cycle arrest, apoptosis (programmed cell death), and cell differentiation. mdpi.comnaun.org

A primary effect of HDAC inhibition is the induction of cell cycle arrest, often at the G1/S or G2/M checkpoints. mdpi.comfluorofinder.com This is frequently mediated by the upregulation of cyclin-dependent kinase inhibitors, such as p21. naun.orgfrontiersin.org The p21 protein binds to and inactivates cyclin-CDK complexes, which are essential for driving the cell through the different phases of the cell cycle, thereby halting proliferation. frontiersin.org Normal cells are reported to be relatively more resistant to the cell-death-inducing effects of HDAC inhibitors compared to transformed or cancer cells. nih.gov

In addition to cell cycle arrest, HDAC inhibitors can trigger apoptosis. fluorofinder.comnih.gov This programmed cell death can be initiated through various signaling pathways, influenced by the accumulation of acetylated proteins, including tumor suppressors like p53. naun.orgmdpi.com The alteration of the balance between pro-apoptotic and anti-apoptotic proteins is a key mechanism. mdpi.comoncotarget.com Apoptosis is a controlled process of cell self-destruction that is crucial for removing damaged or unwanted cells. fluorofinder.com

Table 2: Cellular Outcomes of HDAC Inhibition by this compound

Cellular ProcessKey Molecular Mediator(s)Outcome
Cell Cycle Arrest p21 (CDKN1A) naun.orgfrontiersin.orgHalts cell proliferation, often at G1/S phase. mdpi.comfrontiersin.org
Apoptosis p53, Bcl-2 family proteins naun.orgmdpi.comInduces programmed cell death. fluorofinder.com
Cell Differentiation Various transcription factorsPromotes specialization of cells. archivesofmedicalscience.com

Molecular Mechanisms of Enzyme-Inhibitor Interaction

Metal Chelation by the Hydroxamic Acid Moiety

The inhibitory activity of this compound against histone deacetylases (HDACs) is critically dependent on its hydroxamic acid (-CONHOH) functional group. beilstein-journals.org This moiety acts as a potent zinc-binding group (ZBG). beilstein-journals.orgmdpi.com Class I, II, and IV HDACs are zinc-dependent metalloenzymes, meaning they require a zinc ion (Zn²⁺) in their active site for catalytic activity. beilstein-journals.orgnih.gov

The hydroxamic acid group of the inhibitor chelates the catalytic Zn²⁺ ion located at the bottom of the enzyme's active site pocket. naun.orgnih.gov Chelation is a type of bonding that involves the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal ion. In this case, the hydroxamic acid typically forms a stable five-membered ring with the Zn²⁺ ion. nih.govrsc.org This strong interaction effectively blocks the active site, preventing the natural substrate (acetylated lysine) from binding and being deacetylated. naun.org The ability of hydroxamic acids to form stable complexes with various metal ions is a well-established principle in medicinal chemistry. naun.orgnih.gov While several chelating groups have been explored, hydroxamic acid remains a preferred choice for its potent inhibition of metalloenzymes like HDACs. naun.orgbeilstein-journals.org

Active Site Binding and Induced Conformational Changes

The interaction between this compound and the HDAC active site involves more than just zinc chelation. The active site of an enzyme is a specific region, often a groove or pocket, where the substrate binds and the chemical reaction takes place. wikipedia.org For HDAC inhibitors, the general structure includes the zinc-binding group, a linker region, and a "cap" group that interacts with residues on the rim of the active site. beilstein-journals.orgnih.gov

The linker portion of the inhibitor, in this case the fluoroacetamide (B1672904) backbone, occupies a tunnel-like channel leading to the zinc ion. mdpi.com This part of the inhibitor makes contact with amino acid residues lining the channel. nih.gov The binding of the inhibitor to the active site is not a simple lock-and-key fit; it can induce conformational changes in the enzyme. nih.govwordpress.com Flexible loops at the entrance of the active site can change from an "open" to a "closed" conformation upon substrate or inhibitor binding. nih.gov This induced fit can optimize the binding interactions, creating a more stable enzyme-inhibitor complex and enhancing the inhibitory potency. nih.govwordpress.com These conformational shifts are crucial for creating the specific binding site for the rest of the inhibitor molecule after the initial zinc chelation. nih.gov

Role of Fluorine in Enhancing Binding Affinity and Selectivity

The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry to modulate molecular properties. nih.govnih.gov In the context of HDAC inhibitors like this compound, the fluorine atom can influence binding affinity and isoform selectivity. nih.govnih.govmdpi.com

The high electronegativity of fluorine can alter the electronic environment of the molecule, potentially leading to favorable interactions within the enzyme's active site. mdpi.com Fluorine can participate in weak interactions, such as hydrogen bonds (acting as an acceptor) and interactions with aromatic residues. nih.govnih.gov For instance, studies on other fluorinated HDAC inhibitors have shown that fluorine atoms can form contacts with specific amino acid side chains, such as serine or histidine, in the active site of certain HDAC isoforms (e.g., HDAC6). nih.gov These additional interactions can increase the binding energy and thus the potency of the inhibitor. nih.gov

Furthermore, the presence of a fluorine atom can impact isoform selectivity. nih.govnih.gov The active sites of different HDAC isoforms are not identical. mdpi.com A fluorine atom, though small, can introduce steric hindrance that prevents the inhibitor from binding effectively to one isoform while allowing it to bind to another. nih.gov For example, a fluorine atom might be penalized by steric or coulombic repulsion in HDACs that have a bulky residue (like aspartate) at the entrance to the catalytic tunnel, while fitting well into isoforms with a smaller residue (like serine) at the same position. nih.gov This differential binding can enhance the inhibitor's selectivity for a specific HDAC isoform or subclass. mdpi.comnih.gov

Structure Activity Relationship Sar Investigations

Elucidation of Key Pharmacophores and Structural Features

The fundamental pharmacophore of 2-Fluoro-N-hydroxyacetamide and its analogs generally consists of three key components: a metal-binding moiety, a linker, and a capping group. researchgate.net The N-hydroxyacetamide group (-NH-OH) serves as the crucial metal-binding function, capable of chelating with metal ions, which is often essential for their biological mechanism. researchgate.netontosight.ai The pyrazine (B50134) scaffold is a common pharmacophore in related biologically active molecules.

Impact of Fluorine Position and Substitution Patterns on Activity and Selectivity

The introduction of fluorine into a molecule is a widely used strategy in medicinal chemistry to modulate various properties, including potency, metabolic stability, and membrane permeability. researchgate.netmdpi.com The position of the fluorine atom is critical and can significantly alter the compound's biological profile. mdpi.comnih.gov For example, in some classes of compounds, a fluorine atom at a specific position is optimal for activity, while substitution at other positions can be detrimental. mdpi.comnih.gov

Studies on related compounds have shown that fluorine substitution adjacent to a hydroxyl group can increase lipophilicity and oxidation potential. nih.gov In contrast, substitution near an amide group may have little effect on lipophilicity but can lead to a more significant increase in oxidation potential. nih.gov

Electronic and Steric Effects of Fluorine Substitution

Fluorine's high electronegativity is its most defining electronic feature, leading to strong inductive effects that can alter the acidity (pKa) of nearby functional groups. mdpi.comnih.gov This modulation of electronic properties can be a powerful tool for controlling a compound's physical characteristics and biological interactions. researchgate.net The C-F bond is highly polarized due to fluorine's electronegativity. researchgate.net

Despite being slightly larger than hydrogen, fluorine is often considered a reasonable mimic, causing minimal steric hindrance. tandfonline.com Its small van der Waals radius (1.47 Å compared to hydrogen's 1.20 Å) allows it to fit into receptor pockets that might not accommodate larger halogens. mdpi.comtandfonline.com However, in certain contexts, such as with 2,6-disubstitution, fluorine can induce a lack of coplanarity, affecting the conjugation of aromatic rings with adjacent groups. nih.gov

Influence on Molecular Recognition and Ligand-Target Interactions

Fluorine can participate in various noncovalent interactions, including polar interactions with hydrogen bond donors and hydrophobic interactions. cambridgemedchemconsulting.com The introduction of fluorine can lead to multipolar C-F···C=O interactions with the protein backbone, which can substantially enhance binding affinity. acs.orguvic.ca The ability of fluorine to increase lipophilicity can also promote penetration into hydrophobic protein pockets. mdpi.com

Side Chain and Cap Group Modifications and Their Contributions to SAR

Modifications to the side chains and cap groups of N-hydroxyacetamide derivatives are crucial for optimizing their structure-activity relationships. nih.govnih.gov The "cap" group is thought to interact with amino acids near the entrance of the active site of a target enzyme, properly orienting the metal-binding moiety for chelation. researchgate.net

In some series of inhibitors, the introduction of larger arylmethyl and heterocyclic substituents in the cap group has been suggested to improve selectivity. nih.gov Furthermore, the length of the linker connecting the cap group to the core scaffold can play a key role in enhancing potency. nih.govresearchgate.net For instance, research on certain inhibitors has shown that a four-carbon chain linker containing a thioether is beneficial for activity. researchgate.net

The nature of the cap group, such as the presence of hydrophobic aromatic groups, can be significant for in vitro activities. nih.gov Docking studies have been employed to rationalize the importance of these groups for biological activity. nih.gov

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, as it affects how a molecule interacts with its target. nih.gov For many biologically active molecules, only one enantiomer or diastereomer exhibits the desired therapeutic effect. nih.gov

In the context of N-hydroxyacetamide derivatives and related compounds, the spatial arrangement of substituents can be critical. For example, in certain classes of inhibitors, the stereochemistry at a specific carbon can determine the molecule's ability to bind effectively to its target enzyme. nih.gov Molecular modeling studies have been used to understand the structural and stereochemical requirements for efficient interaction and covalent binding. nih.gov The presence of different conformers, such as Z and E rotamers in hydroxamic acid derivatives, can also influence biological activity, with one form potentially being more active than the other. researchgate.net

Mechanistic Biochemistry and Molecular Interactions

Enzyme Kinetics and Inhibition Models

Enzyme kinetics is the study of the rates of enzyme-catalyzed chemical reactions. The presence of an inhibitor can alter these rates in several ways, which can be characterized by different inhibition models. These models provide insights into how a compound interacts with an enzyme and its substrate.

Competitive Inhibition: In this model, the inhibitor competes with the substrate for the same active site on the enzyme. The inhibitor's binding is reversible, and its effect can be overcome by increasing the substrate concentration. A competitive inhibitor increases the Michaelis constant (K_m) of the enzyme but does not affect the maximum reaction rate (V_max).

Non-competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation, reducing its catalytic efficiency. In this case, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. Non-competitive inhibition decreases V_max but does not change K_m.

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate complex, effectively locking the substrate in the active site and preventing the reaction from completing. Uncompetitive inhibition leads to a decrease in both V_max and K_m.

Irreversible Inhibition: An irreversible inhibitor typically forms a covalent bond with the enzyme, permanently inactivating it. This type of inhibition is not easily reversed.

Research Findings on 2-Fluoro-N-hydroxyacetamide:

Currently, there are no published studies detailing the enzyme inhibition profile of this compound. Therefore, it is unknown whether this compound acts as an enzyme inhibitor and, if so, which model of inhibition it follows. The presence of a hydroxamic acid functional group in some related molecules suggests potential for enzyme inhibition, particularly of metalloenzymes, but this has not been experimentally verified for this compound.

Thermodynamic Analysis of Binding Events

The binding of a ligand, such as this compound, to a protein is a thermodynamic process characterized by changes in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). A comprehensive thermodynamic analysis provides a deeper understanding of the forces driving the binding event.

The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS

Where:

ΔH (Enthalpy): Reflects the change in heat content of the system upon binding. A negative ΔH indicates that the binding is enthalpically driven, often due to the formation of favorable interactions like hydrogen bonds and van der Waals forces.

ΔS (Entropy): Represents the change in the randomness or disorder of the system. A positive ΔS indicates that the binding is entropically driven, which can result from the release of ordered water molecules from the binding interface (the hydrophobic effect).

Research Findings on this compound:

There is a lack of published data on the thermodynamic parameters for the binding of this compound to any specific protein target. Techniques like Isothermal Titration Calorimetry (ITC) would be required to determine the ΔG, ΔH, and ΔS of such interactions, which would, in turn, elucidate the nature of the binding forces.

Allosteric Modulation and Conformational Dynamics

Allosteric modulation occurs when a ligand binds to a site on a protein (an allosteric site) that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. biosynth.com Positive allosteric modulators (PAMs) enhance the activity of the primary ligand, while negative allosteric modulators (NAMs) reduce it. nih.gov

The binding of an allosteric modulator can influence the conformational dynamics of the protein, which refers to the range of motions and structural changes a protein undergoes. nih.gov These dynamic changes are often crucial for the protein's function and its regulation.

Research Findings on this compound:

There is no scientific literature available to suggest that this compound functions as an allosteric modulator. Studies investigating its effect on the binding and function of known orthosteric ligands for various receptors or enzymes would be necessary to explore this possibility.

Biophysical Techniques for Protein-Ligand Interaction Studies

A variety of biophysical techniques are employed to study the interactions between proteins and ligands, providing information on binding affinity, kinetics, thermodynamics, and structural changes.

TechniqueInformation Provided
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the binding interaction, including binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). frontiersin.org
Surface Plasmon Resonance (SPR) Measures the kinetics of binding and dissociation (k_on and k_off rates), from which the binding affinity (K_d) can be calculated. It is a label-free technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy Can provide detailed structural information about the protein-ligand complex, identify the binding site, and probe the dynamics of the interaction. nih.gov
X-ray Crystallography Yields a high-resolution, three-dimensional structure of the protein-ligand complex, offering precise details of the binding mode and interactions.
Fluorescence Spectroscopy Can be used to determine binding affinities and to monitor conformational changes in the protein upon ligand binding.
Circular Dichroism (CD) Spectroscopy Primarily used to assess changes in the secondary structure of a protein upon ligand binding, indicating conformational changes. researchgate.net

Research Findings on this compound:

No studies utilizing these biophysical techniques to characterize the interaction of this compound with any protein have been found in the published literature.

Computational Approaches and Molecular Modeling

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-Fluoro-N-hydroxyacetamide. Methods like Density Functional Theory (DFT) and Møller-Plesset (MP) perturbation theory can be employed to determine the molecule's electronic structure, optimized geometry, and reactivity descriptors. nih.govresearchgate.net For instance, calculations can reveal the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting how the molecule will interact with other chemical species. rsc.orgarxiv.org

In a broader context of related compounds, such as fluorovinyloxyacetamides, quantum-chemical methods have been used to calculate descriptors like the dipole moment. researchgate.netresearchgate.net These calculations, often performed with basis sets like 4-31G within programs like Gaussian 94, help in understanding the structural features that influence biological activity. researchgate.net The geometry of the core structure is optimized to find the lowest energy conformation, which is essential for subsequent modeling studies. researchgate.net Natural Bond Orbital (NBO) analysis can also be performed to understand the effective charges on individual atoms, providing a more detailed picture of the electronic distribution within the molecule. nih.gov

Molecular Docking Simulations for Enzyme-Inhibitor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, this method can be used to predict its binding mode within the active site of a target enzyme. The process involves sampling various conformations of the ligand within the binding pocket and using a scoring function to estimate the binding affinity. nih.gov

Software like AutoDock and Glide are commonly used for these simulations. nih.govscirp.org The results of docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the inhibitor and amino acid residues of the enzyme. mdpi.com For example, in studies of other inhibitors, docking has identified critical interactions with residues like Cys145, His163, His164, and Glu166 in the active sites of various enzymes. mdpi.com These simulations can help identify which structural motifs are responsible for the inhibitory activity and guide the design of more potent analogs. scirp.org The binding energy and dissociation constant (Ki) are key outputs of these simulations, providing a quantitative measure of the inhibitor's potency. scirp.org

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the temporal evolution and conformational flexibility of molecules like this compound and its complexes with enzymes. nih.govuzh.ch By simulating the motion of atoms over time, MD can be used to assess the stability of a ligand's binding pose predicted by docking. plos.org

These simulations are often performed using force fields like OPLS3e in software packages such as Desmond. nih.gov The system is typically solvated in a water box and neutralized with ions to mimic physiological conditions. nih.gov Analysis of the simulation trajectory, often by calculating the root mean square deviation (RMSD) and root mean square fluctuation (RMSF), can reveal the stability of the protein-ligand complex and the flexibility of different parts of the system. plos.orgplos.org A stable RMSD over the course of the simulation (e.g., 100 ns) suggests a stable binding mode. plos.org MD simulations can also be used to explore conformational changes in the protein upon ligand binding. plos.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net For compounds like this compound, QSAR models can be developed to predict their inhibitory activity based on calculated molecular descriptors.

The process involves generating a set of descriptors for a series of molecules with known activities. researchgate.net These descriptors can be constitutional, topological, geometrical, or electronic in nature. researchgate.net Multiple linear regression (MLR) or more advanced machine learning methods are then used to build a mathematical model that correlates the descriptors with the activity. researchgate.netresearchgate.net For a series of fluorovinyloxyacetamides, a QSAR study showed that descriptors such as the dipole moment of the z-axis, radius of gyration, and logP were important for their herbicidal activity. researchgate.netresearchgate.net Such models, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

In Silico Prediction of Binding Modes and Interaction Hotspots

In silico methods for predicting binding modes and identifying interaction hotspots are crucial for understanding how a ligand like this compound interacts with its biological target. These methods go beyond simple docking to provide a more detailed picture of the binding event.

Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to analyze the results of docking or MD simulations to identify all non-covalent interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic contacts, and salt bridges. This helps in identifying "hotspots" – key residues in the binding pocket that contribute significantly to the binding affinity. mdpi.com For example, studies on various inhibitors have identified residues like His41, Phe140, and Glu166 as being crucial for stabilizing the ligand in the active site. mdpi.com Understanding these interaction hotspots is invaluable for structure-based drug design, as it allows for the rational modification of the ligand to enhance its interactions with these key residues and improve its potency and selectivity. elifesciences.org

Applications in Chemical Biology Research

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, enabling the study of that target's function in a cellular or organismal context. mdpi.com The introduction of fluorine into such molecules can enhance parameters like metabolic stability and binding potency. mdpi.comresearchgate.net The hydroxamic acid moiety is a well-known zinc-binding group, famously used in inhibitors of zinc-dependent enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). mdpi.comnaun.org Therefore, 2-Fluoro-N-hydroxyacetamide represents a basic scaffold that could be elaborated to create potent and selective chemical probes for metalloenzymes.

Use in Studying Enzyme Mechanisms and Pathways

Fluorinated compounds are powerful tools for elucidating enzyme mechanisms. nih.gov The presence of a fluorine atom can significantly alter the electronics of a substrate or inhibitor, potentially stabilizing transition states or trapping enzymatic intermediates. nih.gov For example, 2-deoxy-2-fluorosugars have been used as mechanism-based inhibitors that form stable covalent adducts with glycosidase enzymes, allowing researchers to trap and study the enzyme-substrate complex. nih.gov The fluorine atom in a molecule like this compound could similarly be used to probe enzyme active sites. nih.gov

Furthermore, the 19F nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org Since fluorine is virtually absent in biological systems, 19F NMR provides a clear window to observe the probe's interaction with its target enzyme without background noise. nih.govacs.org This can reveal details about the binding event, conformational changes, and the chemical fate of the probe during the enzymatic reaction. nih.gov The hydroxamic acid portion of the molecule can chelate essential metal ions (e.g., Zn2+) in an enzyme's active site, a common mechanism for enzyme inhibition that is fundamental to the action of many therapeutic agents. naun.org

Applications in Modulating Cellular Processes for Research Purposes

By selectively inhibiting a specific enzyme, a chemical probe can be used to modulate a cellular pathway for research. This allows scientists to uncover the role of that enzyme in complex processes like cell signaling, gene expression, and metabolism. For instance, research on fluorinated kinase inhibitors has demonstrated how such compounds can achieve high potency and selectivity. biorxiv.org A selective probe allows researchers to link the inhibition of a specific kinase to a cellular outcome, such as the prevention of viral entry or the induction of apoptosis. biorxiv.org

The incorporation of a 2'-fluoro modification into RNA molecules has been shown to differentially control their ability to activate pattern recognition receptors (PRRs), which are key components of the innate immune system. nih.gov Specifically, 2'-fluoro pyrimidines could either abrogate the activity of Toll-like receptors or enhance the activity of RIG-I-like receptors. nih.gov This demonstrates how a strategically placed fluorine atom can be used to modulate a complex cellular response for research purposes, either to suppress or enhance an immune reaction. nih.gov

Integration into Designed Receptors and Dynamic Chemical Systems

While direct examples of this compound being integrated into designed receptors are not prominent, its functional groups are relevant to this field. Fluorinated amino acids and other building blocks are used in the design of peptides and proteins with enhanced stability or novel binding properties. The fluorine atom can form unique non-covalent interactions (e.g., F-Cα H-bonds) and influence peptide conformation. researchgate.net Similarly, hydroxamic acids have been incorporated into synthetic receptors for ion recognition.

In dynamic chemical systems, fluorinated probes are valuable for their use in 19F NMR studies. cfplus.cz For example, fluorinated azides can be attached to biomolecules via "click chemistry" to serve as sensitive NMR probes for studying molecular interactions in complex biological mixtures. cfplus.cz This allows for the rapid screening of molecular interactions and the characterization of binding events within dynamic biological systems. cfplus.cz

Strategies for Target Engagement and Validation Studies

Confirming that a chemical probe interacts with its intended target within a cell (target engagement) and that this interaction is responsible for the observed biological effect (target validation) is crucial. danaher.comwjbphs.com A variety of robust methods are available for these studies.

Biophysical techniques are often the first step. Methods like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of a probe interacting with a purified target protein. The Cellular Thermal Shift Assay (CETSA) provides evidence of target engagement in intact cells or tissue lysates by measuring the change in the thermal stability of a target protein upon ligand binding. danaher.com

Cell-based assays provide further validation in a more physiological context. NanoBRET™, a bioluminescence resonance energy transfer (BRET) based-method, can be used to quantify target engagement in living cells. biorxiv.org For validation, genetic methods are the gold standard. Techniques like CRISPR-Cas9 gene knockout or RNA interference (RNAi) can be used to deplete the target protein. wjbphs.com If the chemical probe no longer produces its biological effect in these target-depleted cells, it provides strong evidence that the probe acts through that specific target. wjbphs.comnih.gov More advanced strategies involve proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a specific target protein, providing a powerful method for target validation. google.com

StrategyMethodPrincipleApplicationReference
BiophysicalSurface Plasmon Resonance (SPR) / Isothermal Titration Calorimetry (ITC)Measures binding affinity and thermodynamics between a probe and a purified protein.Quantify binding constants (KD).
Cellular Thermal Shift Assay (CETSA) / Differential Scanning Fluorimetry (DSF)Measures the shift in the melting temperature of a protein upon ligand binding.Confirm target binding in cell lysates or intact cells. biorxiv.orgdanaher.com
19F NMRDetects changes in the chemical environment of the fluorine atom upon binding to a target.Observe binding and probe conformation in solution. nih.govacs.org
Cell-BasedNanoBRET™ AssayMeasures bioluminescence resonance energy transfer between a NanoLuc-tagged target protein and a fluorescent ligand.Quantify target engagement in living cells. biorxiv.org
Activity-Based Protein Profiling (ABPP)Uses reactive chemical probes to covalently label the active form of enzymes in complex proteomes.Visualize enzyme activity and probe selectivity. frontiersin.org
GeneticCRISPR-Cas9 / RNAiGenetically knocks out or knocks down the expression of the target protein.Validate that the probe's effect is dependent on the target's presence. wjbphs.com
Site-Directed MutagenesisMutates the target protein's binding site to prevent probe interaction.Demonstrate specificity of the probe-target interaction. nih.gov

Q & A

Q. How can structure-activity relationships (SAR) guide the design of novel derivatives?

  • Methodological Answer :
  • Functional Group Modulation : Replace the hydroxylamine group with methoxy or methyl substituents to alter solubility .
  • Fluorine Scanning : Introduce para/meta fluorine atoms on the phenyl ring to enhance metabolic stability .
  • 3D-QSAR Models : CoMFA/CoMSIA correlate steric/electronic features with bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.